Cas no 59967-83-8 (Cyclopentyluracil)

Cyclopentyluracil structure
Nome del prodotto:Cyclopentyluracil
Numero CAS:59967-83-8
MF:C10H14N2O5
MW:242.228562831879
CID:950979
Cyclopentyluracil Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione
- Cyclopentyluracil
- 1-(-2,3-Dihydroxy-4-hydroxymethyl-cyclopentyl)-1H-pyrimidine-2,4-dione, rel-(1S,2R,3S,4S)-
- 1-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione
- 1-[(1R)-2alpha,3alpha-Dihydroxy-4beta-(hydroxymethyl)cyclopentyl]uracil
- Rel-1-((1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)pyrimidine-2,4(1H,3H)-dione
-
- Inchi: 1S/C10H14N2O5/c13-4-5-3-6(9(16)8(5)15)12-2-1-7(14)11-10(12)17/h1-2,5-6,8-9,13,15-16H,3-4H2,(H,11,14,17)/t5-,6-,8-,9+/m1/s1
- Chiave InChI: XCUVKEVNSATDTD-GCXDCGAKSA-N
- Sorrisi: O([H])[C@]1([H])[C@@]([H])([C@@]([H])(C([H])([H])O[H])C([H])([H])[C@@]1([H])N1C([H])=C([H])C(N([H])C1=O)=O)O[H]
Proprietà calcolate
- Massa esatta: 242.09032
- Massa monoisotopica: 242.09027155 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 17
- Conta legami ruotabili: 2
- Complessità: 370
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Peso molecolare: 242.23
- XLogP3: -2.1
- Superficie polare topologica: 110
Proprietà sperimentali
- PSA: 110.1
Cyclopentyluracil Letteratura correlata
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Sanda Rončević,Ivan Nemet,Tea Zubin Ferri,Dubravka Matković-Čalogović RSC Adv., 2019,9, 31043-31051
59967-83-8 (Cyclopentyluracil) Prodotti correlati
- 954239-19-1(3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine)
- 1361882-87-2(Ethyl 2-(aminomethyl)-3-(difluoromethyl)-5-methylpyridine-4-acetate)
- 2228342-61-6(3-(2-amino-1,1-difluoroethyl)-N,N-dimethylpyridin-2-amine)
- 1251564-16-5(N-(furan-2-yl)methyl-2-(pyrimidin-2-yl)amino-1,3-thiazole-4-carboxamide)
- 886940-62-1(2-({5-(tert-butylcarbamoyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide)
- 1261229-51-9([1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol)
- 869071-89-6(N-{3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-(4-methoxyphenyl)methylethanediamide)
- 74036-88-7(2-Ethoxy-1-cyclopentene-1-carboxylic Acid Methyl Ester)
- 2097994-19-7(1-(Tert-butyl) 3-ethyl 4-((cyclopropylmethyl)amino)piperidine-1,3-dicarboxylate)
- 2734774-87-7(3,4-Difluoro-N,2-dimethylbenzamide)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti
